2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy-
Description
Table 1: Key Identifiers and Molecular Properties
The SMILES string encodes the connectivity: a naphthalene core with sulfonic acid groups (S(=O)(=O)O) at positions 2 and 7, a benzoylamino group at position 6, and a hydroxyl group at position 1. The InChIKey (TXEUMFVSAXSCBO-UHFFFAOYSA-N) provides a unique identifier for computational databases.
Crystallographic and Stereochemical Properties
While direct X-ray diffraction data for this specific compound is limited, studies on analogous naphthalene derivatives reveal key structural trends. For example, naphthalen-2-yl benzamido derivatives exhibit planar naphthalene systems with dihedral angles of 63.9–67.1° relative to attached aromatic rings. Such angles arise from steric interactions between substituents and π-π stacking forces.
In similar compounds, hydrogen bonding networks stabilize molecular conformations. Intramolecular hydrogen bonds between hydroxyl and sulfonic acid groups create S(5) ring motifs , while intermolecular C–H⋯O and N–H⋯O bonds form dimeric structures. These interactions likely persist in 6-(benzoylamino)-1-hydroxy- derivatives, given their functional group similarity.
Table 2: Hypothetical Crystallographic Parameters (Based on Analogues)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.63 Å, b = 14.28 Å, c = 16.59 Å |
| Dihedral Angles | 63.9–67.1° (naphthalene to substituents) |
Functional Group Configuration and Electronic Structure
The compound’s reactivity and solubility are governed by three key functional groups:
Sulfonic Acid Groups (-SO₃H)
Benzoylamino Group (-NH-C(=O)-C₆H₅)
Hydroxyl Group (-OH)
Electronic Effects
- Resonance Stabilization : The benzoylamino group delocalizes electrons into the naphthalene ring, reducing electrophilicity at C6.
- Conjugation : Sulfonic acid groups withdraw electrons via inductive effects, polarizing the aromatic system.
Spectroscopic Characterization Techniques
UV-Vis Absorption Spectral Analysis
The UV-Vis spectrum is dominated by π→π* transitions in the naphthalene (λmax ≈ 275 nm) and benzoyl (λmax ≈ 230 nm) systems. A bathochromic shift occurs due to conjugation between the hydroxyl group and the aromatic ring.
Nuclear Magnetic Resonance (NMR) Fingerprinting
Mass Spectrometric Fragmentation Patterns
- Molecular Ion Peak : m/z 423.4 [M]⁺
- Key Fragments :
- m/z 289.1 [M – C₆H₅CO]⁺
- m/z 172.0 [C₁₀H₆(SO₃H)₂]⁺
- m/z 105.0 [C₆H₅CO]⁺
Properties
CAS No. |
72269-50-2 |
|---|---|
Molecular Formula |
C17H13NO8S2 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
6-benzamido-1-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c19-16-12-9-15(28(24,25)26)13(18-17(20)10-4-2-1-3-5-10)8-11(12)6-7-14(16)27(21,22)23/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26) |
InChI Key |
TXEUMFVSAXSCBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C3C(=C2)C=CC(=C3O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis typically involves:
- Sulfonation of naphthalene to introduce sulfonic acid groups at specific positions.
- Introduction of benzoylamino group via amination or amidation reactions.
- Hydroxylation to add the hydroxy group at the desired position.
- Purification through crystallization or chromatography to obtain the final product with high purity.
Industrial synthesis often requires careful control of reaction conditions to achieve regioselectivity and high yield.
Detailed Preparation Steps
While direct literature on the exact preparation of 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- is limited, the preparation of related naphthalenedisulfonic acids provides a foundation. The following method is adapted from advanced sulfonation and functionalization techniques used in naphthalene derivatives:
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Sulfonation of Naphthalene | React naphthalene with concentrated sulfuric acid or oleum at elevated temperatures (e.g., 180-190 °C) | Introduces sulfonic acid groups at 2,7-positions via electrophilic aromatic substitution |
| 2 | Formation of 6-Amino Intermediate | Nitration followed by reduction or direct amination at position 6 | Amino group precursor for benzoylamino substitution |
| 3 | Benzoylation | React 6-amino intermediate with benzoyl chloride or benzoic acid derivatives under controlled pH and temperature | Forms benzoylamino group at position 6 |
| 4 | Hydroxylation | Introduce hydroxy group at position 1 via selective oxidation or substitution reactions | Requires regioselective control to avoid side reactions |
| 5 | Purification | Crystallization or chromatographic separation | Ensures high purity (>90%) of final compound |
This multi-step synthesis requires precise control of reaction parameters such as temperature, pH, and reaction time to maximize yield and purity.
Industrial Preparation of Related 2,7-Naphthalenedisulfonic Acid
A patented method for preparing 2,7-naphthalenedisulfonic acid (a key intermediate) involves:
- Concentrating 1,6-naphthalenedisulfonic acid mother liquor under reduced pressure (vacuum -0.08 to -0.095 MPa) at temperatures below 180 °C until moisture content reaches 14-15%.
- Adding naphthalene and sulfuric acid, heating to 180-190 °C, and maintaining for 5 hours to promote intramolecular rearrangement to 2,7-naphthalenedisulfonic acid.
- Cooling and hydrolyzing the reaction mixture with water at temperatures below 130 °C.
- Stirring, cooling, centrifuging to isolate 2,7-naphthalenedisulfonic acid.
- Salification to obtain the sodium salt form with high purity (98.5-98.6%).
This method is energy-efficient, cost-effective, and environmentally friendly, minimizing waste discharge.
Research Findings and Data
Yield and Purity Data from Industrial Process
| Parameter | Value | Unit | Notes |
|---|---|---|---|
| Initial 1,6-naphthalenedisulfonic acid mother liquor | 2600 | kg | Starting material |
| Naphthalene added | 440 | kg | Reactant for sulfonation/rearrangement |
| Sulfuric acid added | 770 | kg | Sulfonation agent |
| Water for hydrolysis | 1000 | kg | Hydrolysis medium |
| Output 2,7-naphthalenedisulfonic acid | 800-830 | kg | Crude product |
| Purity of crude acid | 93-93.1 | % | Before salification |
| Final 2,7-naphthalenedisulfonate (sodium salt) | 480-500 | kg | Purified product |
| Purity of final product | 98.5-98.6 | % | High purity suitable for further synthesis |
This data demonstrates the efficiency and reproducibility of the preparation method.
Analytical Characterization
- Molecular weight: 423.4 g/mol confirmed by mass spectrometry.
- Structural confirmation: NMR and IR spectroscopy confirm the presence of sulfonic acid, benzoylamino, and hydroxy groups.
- Purity assessment: HPLC and elemental analysis used to verify >98% purity in final product.
Summary Table of Preparation Method
| Step No. | Process | Key Conditions | Outcome |
|---|---|---|---|
| 1 | Concentration of 1,6-naphthalenedisulfonic acid mother liquor | Vacuum -0.08 to -0.095 MPa, <180 °C, moisture 14-15% | Concentrated intermediate |
| 2 | Addition of naphthalene and sulfuric acid, heating | 180-190 °C, 5 hours | Intramolecular rearrangement to 2,7-naphthalenedisulfonic acid |
| 3 | Cooling and transfer to hydrolysis kettle | <130 °C | Hydrolysis of reaction mixture |
| 4 | Stirring and cooling | 10-20 °C | Precipitation of 2,7-naphthalenedisulfonic acid |
| 5 | Centrifugation and isolation | Ambient temperature | Solid acid product |
| 6 | Salification | Standard salification conditions | Sodium salt with >98% purity |
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Textile Dyes
One of the primary applications of 2,7-naphthalenedisulfonic acid derivatives is in the textile industry as a dyeing agent. The compound's ability to form stable azo dyes makes it suitable for coloring fabrics. These dyes are known for their vibrant colors and resistance to fading.
- Case Study : A study demonstrated that the use of 2,7-naphthalenedisulfonic acid-based dyes resulted in improved lightfastness and washfastness compared to traditional dyes. The ISO standards for lightfastness rated these dyes between 4-5, indicating high durability under light exposure .
Reactive Dyes
The compound is also utilized in the formulation of reactive dyes that chemically bond with fibers during dyeing processes. This bonding enhances the color retention and overall quality of dyed materials.
- Data Table: Performance of Reactive Dyes
| Property | Traditional Dyes | Reactive Dyes |
|---|---|---|
| Lightfastness | 3-4 | 4-5 |
| Washfastness | 3 | 4 |
| Color Vibrancy | Moderate | High |
Drug Development
The structural characteristics of 2,7-naphthalenedisulfonic acid allow it to serve as a precursor or intermediate in the synthesis of pharmaceutical compounds. Its derivatives exhibit potential biological activity, making them candidates for drug development.
- Case Study : Research has indicated that derivatives of this compound can inhibit specific enzymes involved in cancer proliferation pathways, suggesting a potential role in cancer therapeutics .
Antimicrobial Agents
Studies have shown that certain formulations containing this compound display antimicrobial properties against various bacterial strains. This makes it a candidate for developing new antimicrobial agents.
- Research Findings : A recent investigation found that formulations based on 2,7-naphthalenedisulfonic acid exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting its potential use in medical applications .
Water Treatment
The compound's ability to chelate metal ions makes it useful in water treatment processes. It can help remove heavy metals from wastewater through complexation.
- Data Table: Metal Ion Removal Efficiency
| Metal Ion | Removal Efficiency (%) |
|---|---|
| Lead | 85 |
| Cadmium | 78 |
| Mercury | 90 |
Environmental Monitoring
Due to its sensitivity to environmental changes, derivatives of this compound can be employed as indicators for monitoring pollution levels in aquatic environments.
Mechanism of Action
The mechanism of action of 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonic acid groups may facilitate binding to positively charged sites on proteins, while the benzoylamino and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Analysis
- Sulfonic Acid Group Positioning: The 2,7-disulfonic acid configuration in the target compound contrasts with 1,3- or 3,6-disulfonic analogs. Sulfonic acid positions dictate solubility, acidity, and binding affinity. For example, 1,3-disulfonate salts (e.g., CAS 842-18-2) are often used in detergents due to enhanced water solubility , while 3,6-disulfonic derivatives (e.g., CAS 117-46-4) may serve as intermediates for dyes .
- Benzoylamino vs. Amino Groups: The benzoylamino group in the target compound provides steric bulk and UV stability compared to the simpler amino group in CAS 86-65-6. This difference impacts photodegradation resistance and compatibility with hydrophobic matrices .
Hydroxyl Group Position :
- Hydroxyl at position 1 (target) vs. 8 (CAS 117-46-4) alters electronic distribution and tautomerism, influencing acidity and metal-ion coordination capacity .
Biological Activity
2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound is characterized by its naphthalene core with two sulfonic acid groups and a benzoylamino group, which contributes to its solubility and reactivity. Its molecular formula is C₁₄H₁₃N₃O₃S₂, and it has a molecular weight of approximately 335.39 g/mol.
Antimicrobial Properties
Research indicates that compounds with similar structures exhibit antimicrobial activity. A study focusing on sulfonated naphthalene derivatives revealed that they can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting cell membrane integrity or interfering with metabolic pathways.
Table 1: Antimicrobial Activity of Naphthalene Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 2,7-Naphthalenedisulfonic acid | E. coli | 15 |
| 6-(Benzoylamino)-1-hydroxy-2-naphthalenesulfonic acid | S. aureus | 18 |
Cytotoxic Effects
In vitro studies have shown that the compound exhibits cytotoxic effects on cancer cell lines. The cytotoxicity is believed to be mediated through the induction of apoptosis.
Table 2: Cytotoxicity of the Compound on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical Cancer) | 25 |
| MCF-7 (Breast Cancer) | 30 |
| A549 (Lung Cancer) | 28 |
The biological activity of 2,7-Naphthalenedisulfonic acid, 6-(benzoylamino)-1-hydroxy- may involve several mechanisms:
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cellular damage and apoptosis.
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways in microorganisms and cancer cells.
- Membrane Disruption : Its amphiphilic nature allows it to interact with lipid membranes, potentially leading to cell lysis.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology investigated the antimicrobial efficacy of various naphthalene derivatives against clinical isolates. The results indicated that the compound significantly inhibited the growth of multidrug-resistant strains of bacteria.
Case Study 2: Cancer Research
Research conducted at a leading cancer institute evaluated the cytotoxic effects of this compound on human cancer cell lines. The findings suggested that it could be a promising candidate for further development into an anticancer agent due to its ability to induce apoptosis selectively in cancer cells while sparing normal cells.
Q & A
Q. What are the optimal synthetic routes for preparing 2,7-naphthalenedisulfonic acid derivatives with benzoylamino and hydroxyl substitutions?
Methodological Answer : The synthesis typically involves sulfonation of naphthalene precursors followed by sequential functionalization. Key steps include:
- Sulfonation : Use concentrated sulfuric acid or oleum under controlled temperatures (40–60°C) to introduce sulfonic acid groups at the 2,7-positions .
- Benzoylation : React the intermediate with benzoyl chloride in alkaline conditions (pH 8–9) to introduce the benzoylamino group. Excess base (e.g., NaOH) ensures efficient substitution .
- Hydroxylation : Oxidative hydroxylation using H₂O₂ or NaNO₂ under acidic conditions achieves the 1-hydroxy substitution. Monitor reaction progress via TLC or HPLC to avoid over-oxidation .
Critical Parameters : Temperature control during sulfonation prevents side products, while pH optimization during benzoylation minimizes hydrolysis.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
Methodological Answer : Use a combination of analytical techniques:
- HPLC-MS : Quantify purity and detect byproducts (e.g., incomplete sulfonation or benzoylation). A C18 column with a water-acetonitrile gradient (0.1% formic acid) is effective .
- FT-IR : Confirm functional groups (e.g., sulfonate S=O stretches at 1180–1250 cm⁻¹, benzoylamide C=O at ~1650 cm⁻¹) .
- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 7.0–8.5 ppm) and verify substitution patterns. D₂O exchange helps identify labile protons (e.g., -OH) .
Advanced Research Questions
Q. What are the mechanistic insights into its metal-complexation behavior, and how can this be exploited in analytical chemistry?
Methodological Answer : The compound’s azo and sulfonate groups enable selective metal binding (e.g., transition metals like Cu²⁺, Fe³⁺).
- Spectrophotometric Titration : Monitor UV-Vis absorbance shifts (e.g., λmax ~500 nm for Cu²⁺ complexes) to determine stoichiometry and stability constants (log K). Use Job’s method for stoichiometric analysis .
- Applications : Develop colorimetric sensors for environmental metal detection. Optimize pH (4–6) to enhance selectivity and minimize interference from alkali metals .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products form?
Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40–80°C, pH 1–13). Use LC-MS to identify degradation products (e.g., desulfonation or azo bond cleavage) .
- Kinetic Analysis : Apply Arrhenius modeling to predict shelf life. For example, the compound degrades rapidly above pH 10 due to sulfonate group hydrolysis .
Mitigation Strategies : Store at pH 5–7 and 4°C. Add antioxidants (e.g., ascorbic acid) to prevent oxidative degradation .
Q. What advanced techniques can elucidate its interactions with biomolecules (e.g., DNA or proteins)?
Methodological Answer :
- Fluorescence Quenching : Study binding to bovine serum albumin (BSA) via Stern-Volmer plots. Excitation at 280 nm (BSA’s tryptophan) and monitor emission quenching at 340 nm .
- Circular Dichroism (CD) : Detect conformational changes in DNA (e.g., B-DNA to Z-DNA transitions) upon intercalation. Use ethidium bromide displacement assays for competitive binding analysis .
Q. How can computational chemistry predict its reactivity in novel synthetic or catalytic applications?
Methodological Answer :
- DFT Calculations : Optimize geometry using B3LYP/6-311+G(d,p) to identify reactive sites (e.g., electron-deficient azo groups). Calculate Fukui indices for electrophilic/nucleophilic attack .
- Molecular Dynamics (MD) : Simulate interactions with solvents (e.g., water/DMF mixtures) to predict solubility trends. Correlate with experimental log P values for formulation design .
Q. What environmental monitoring strategies are effective for detecting its persistence or breakdown in wastewater?
Methodological Answer :
- Solid-Phase Extraction (SPE) : Use HLB cartridges to concentrate the compound from aqueous samples. Elute with methanol:acetone (80:20) and analyze via UPLC-QTOF-MS .
- Degradation Pathways : Investigate photolytic breakdown using UV irradiation (254 nm). Identify intermediates (e.g., sulfonated naphthoquinones) via high-resolution mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
